molecular formula C7H6F3NO B1316661 3-Methoxy-5-(trifluoromethyl)pyridine CAS No. 1211528-48-1

3-Methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1316661
CAS No.: 1211528-48-1
M. Wt: 177.12 g/mol
InChI Key: FWMPCZHJJWTOIP-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a methoxy group (-OCH₃) at the third position and a trifluoromethyl group (-CF₃) at the fifth position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the use of 3-methylpyridine as a starting material, which undergoes a series of reactions including chlorination and fluorination. For instance, a vapor-phase chlorination/fluorination reaction at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride can be employed . Another method involves the use of mesityllithium as a metalating base for the ortho lithiation of 3-methoxypyridine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. For example, the use of CrO-Al and CrCl-Al catalysts has been found to be effective in the gas-phase chlorofluorination process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3-Methoxy-5-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The combination of these functional groups results in a compound with unique biological activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct properties such as enhanced lipophilicity, metabolic stability, and specific interactions with biological targets. These characteristics make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMPCZHJJWTOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-trifluoromethylpyridin (2.25 g 10 mmol, prepared as described in Eur. J. Org. Chem. 2002, 327-330, in DMF was added sodium methoxide (0.8 g, 15 mmol). The resultant solution is stirred for 20 hours at 40° C. The title compound is obtained after evaporation of the solvent under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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